molecular formula C88H97Cl2N9O33 B7825031 Teicoplanin A2-3

Teicoplanin A2-3

カタログ番号: B7825031
分子量: 1879.7 g/mol
InChIキー: BJNLLBUOHPVGFT-PKMGYIMSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Teicoplanin A2-3, also known as Teicoplanin, is a semi-synthetic glycopeptide antibiotic with a spectrum of activity similar to vancomycin . It is primarily used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . It is produced by the actinobacterium Actinoplanes teichomyceticus .


Synthesis Analysis

Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The synthesis of Teicoplanin involves a complex process that includes the formation of a heptapeptide backbone and subsequent modifications . Enzymes from the tei cluster have been used to catalyze the transfer of UDP-(N-acetyl)-glucosamine onto 3-chloro-β-hydroxytyrosine (3-Cl-βHty) and Hpg of teicoplanin heptapeptide aglycone .


Molecular Structure Analysis

The main chemical structure of this compound is a heptapeptide with three monosaccharide residues: α-D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine . It also contains different fatty acid chains attached to the glcNAc (N-acetyl-β-D-glucosamine) residue .


Chemical Reactions Analysis

This compound has been found to self-associate in a concentration range of 0–10 mg/mL, plateauing at > 1 mg/mL to give a molar mass of approximately 35,400 g/mol . This corresponds to approximately 19 mers, with a sedimentation coefficient s20, w = 4.65 S .


Physical and Chemical Properties Analysis

This compound has a molar mass of approximately 1893.68 g/mol . It has a high lipid solubility and excellent water solubility . In aqueous solution, it has been found to self-associate, forming a globular macromolecular assembly .

科学的研究の応用

Production and Optimization

  • Teicoplanin Production Enhancement : A study by Jin, Wang, and Cen (2001) explored enhancing teicoplanin production using valine analogue-resistant mutant strains of Actinoplanes teichomyceticus. They focused on increasing the content of teicoplanin A2-2, a component closely related to A2-3 (Jin, Wang, & Cen, 2001).

  • Optimizing Fermentation for Teicoplanin A2 : Taurino et al. (2011) conducted studies on optimizing the fermentation process to produce teicoplanin A2, which includes A2-3, in A. teichomyceticus ATCC 31121. They achieved modulation of individual components, including A2-3, by adding suitable precursors (Taurino et al., 2011).

Analytical and Structural Studies

  • Binding to Human Serum Albumin : A study by Assandri and Bernareggi (2004) examined the interaction between teicoplanin components, including A2-3, and human serum albumin. They found specific binding constants and suggested that about 90-95% of A2 components are bound to serum albumin (Assandri & Bernareggi, 2004).

  • Catalytic Phosphorylation : Han and Miller (2013) reported on peptide-based catalysts that enable site-selective phosphorylation of hydroxyl groups within teicoplanin A2-2, closely related to A2-3. This study provides insights into the modification of teicoplanin molecules (Han & Miller, 2013).

Medical and Pharmaceutical Perspectives

  • Teicoplanin Component Analysis : Matsumoto et al. (2000) measured the variation in the constitution ratio of teicoplanin components, including A2-3. This study highlights the importance of maintaining specific ratios of components for effective pharmacokinetics (Matsumoto, Ueno, Takada, & Shibakawa, 2000).

  • Implications for Regulatory Authorities and Patients : Brink et al. (2014) discussed the implications of teicoplanin's multicomponent nature, including A2-3, for regulatory authorities and critically ill patients. This research emphasizes the importance of maintaining specific ratios of components for optimal efficacy (Brink et al., 2014).

作用機序

Teicoplanin A2-3 works by inhibiting bacterial cell wall peptidoglycan synthesis . It binds to the D-Ala-D-Ala terminus of the pentapeptide substrate via hydrogen bonds, thereby inhibiting the formation of the peptidoglycan chains of bacterial cell walls .

将来の方向性

Recent studies have focused on optimizing the dosage regimens of Teicoplanin A2-3 in critically ill patients . There is also ongoing research into the development of new glycopeptides active against resistant strains . The future of this compound lies in further understanding its pharmacokinetics and improving its production process .

特性

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNLLBUOHPVGFT-PKMGYIMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C88H97Cl2N9O33
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872357
Record name Teichomycin A2 factor 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1879.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91032-36-9
Record name Teicoplanin A2-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teichomycin A2 factor 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEICOPLANIN A2-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LN24Z7AMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。